molecular formula C44H58N8O5S B10857905 Ras-IN-2

Ras-IN-2

Cat. No.: B10857905
M. Wt: 811.0 g/mol
InChI Key: FVICRBSEYSHKFY-JYQNNKODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RAS-IN-2, also known as RMC-6236, is a potent inhibitor of the RAS family of proteins, which includes KRAS, HRAS, and NRAS. These proteins play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Mutations in RAS proteins are commonly associated with various cancers, making them significant targets for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RAS-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure through a series of condensation and cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: RAS-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

RAS-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

RAS-IN-2 exerts its effects by binding to the active site of RAS proteins, preventing their interaction with downstream effectors. This inhibition disrupts the RAS signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound specifically targets the GTP-bound active state of RAS proteins, blocking their ability to activate downstream signaling cascades .

Comparison with Similar Compounds

Uniqueness of RAS-IN-2: this compound is unique in its broad-spectrum activity against various RAS mutants, including KRAS, HRAS, and NRAS. It exhibits potent inhibition with IC50 values of ≤10 nM against wild-type and mutant forms of RAS, making it a valuable tool for studying RAS-driven cancers .

Properties

Molecular Formula

C44H58N8O5S

Molecular Weight

811.0 g/mol

IUPAC Name

(1S,2S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C44H58N8O5S/c1-8-51-37-12-11-28-19-31(37)33(40(51)32-20-29(23-45-39(32)27(3)56-7)50-16-14-49(6)15-17-50)22-44(4,5)25-57-43(55)34-10-9-13-52(48-34)42(54)35(21-38-46-36(28)24-58-38)47-41(53)30-18-26(30)2/h11-12,19-20,23-24,26-27,30,34-35,48H,8-10,13-18,21-22,25H2,1-7H3,(H,47,53)/t26-,27-,30-,34-,35-/m0/s1

InChI Key

FVICRBSEYSHKFY-JYQNNKODSA-N

Isomeric SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C)[C@H](C)OC)(C)C)NC(=O)[C@H]8C[C@@H]8C

Canonical SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8CC8C

Origin of Product

United States

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